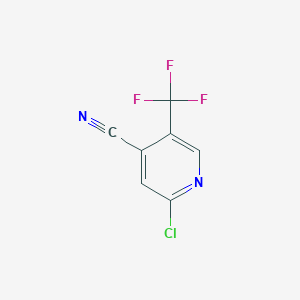
2-Chlor-5-(Trifluormethyl)pyridin-4-carbonitril
Übersicht
Beschreibung
“2-Chloro-5-(trifluoromethyl)pyridine” is a chloro (trifluoromethyl) pyridine . It has an empirical formula of C6H3ClF3N, a CAS Number of 52334-81-3, a molecular weight of 181.54, and an EC Number of 257-856-5 .
Synthesis Analysis
“2-Chloro-5-(trifluoromethyl)pyridine” may be employed as a model substrate to investigate regioexhaustive functionalization . It is also used as a reactant in the preparation of aminopyridines through amination reactions .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(trifluoromethyl)pyridine” is represented by the SMILES string FC(F)(F)c1ccc(Cl)nc1 . The InChI key for this compound is JFZJMSDDOOAOIV-UHFFFAOYSA-N .Chemical Reactions Analysis
The major use of “2-Chloro-5-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
“2-Chloro-5-(trifluoromethyl)pyridine” has a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
2-Chlor-5-(Trifluormethyl)pyridin-4-carbonitril: ist ein wichtiges Strukturmotiv in aktiven agrochemischen Wirkstoffen. Seine Derivate werden hauptsächlich im Pflanzenschutz eingesetzt, um Kulturen vor Schädlingen zu schützen. Die Einführung von Fluazifop-butyl, einem Derivat, markierte den Beginn seiner Verwendung im Agrochemikalienmarkt .
Pharmazeutische Industrie
Die Derivate dieser Verbindung haben Anwendungen in der pharmazeutischen Industrie gefunden. Mehrere pharmazeutische Produkte, die die Trifluormethylpyridin-Gruppierung enthalten, wurden für den Markt zugelassen, und viele weitere befinden sich in klinischen Studien. Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit der Pyridin-Gruppierung tragen zu ihren biologischen Aktivitäten bei .
Veterinärmedizin
In der Veterinärmedizin werden Derivate von This compound eingesetzt. Zwei veterinärmedizinische Produkte, die diese Gruppierung enthalten, haben die Marktzulassung erhalten, was ihre Bedeutung in diesem Bereich unterstreicht .
Organische Synthese
Die Verbindung dient als Modellsubstrat für die regioexklusive Funktionalisierung in der organischen Synthese. Dieser Prozess ist entscheidend für die Herstellung komplexer Moleküle mit spezifischen strukturellen Anordnungen .
Chemische Forschung
Forscher verwenden diese Verbindung, um die Auswirkungen von chemischen Substitutionen auf die Interfacialwechselwirkungen von Pyrimidinen mit verschiedenen chromatographischen stationären Phasen zu untersuchen. Dies ist entscheidend für das Verständnis des Verhaltens von Chemikalien in verschiedenen Umgebungen .
Synthese von Metall-organischen Gerüsten (MOFs)
Die Verbindung wird bei der Synthese von MOFs verwendet, die poröse Materialien sind, die Anwendungen in der Gasspeicherung, Trennung und Katalyse finden .
Herstellung von Methiodidsalzen
Es ist auch an der Synthese von Methiodidsalzen beteiligt, die wichtige Zwischenprodukte in verschiedenen chemischen Reaktionen sind .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPDZBFTNATSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260782-19-1 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



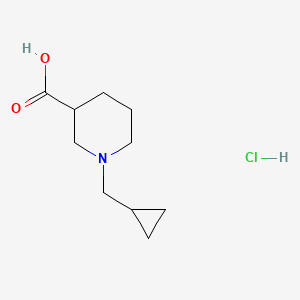

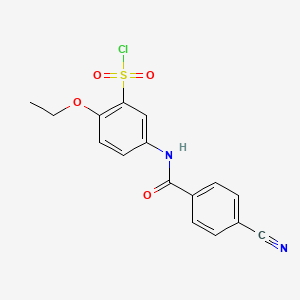
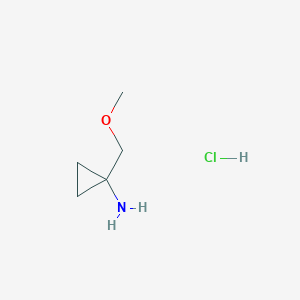

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)


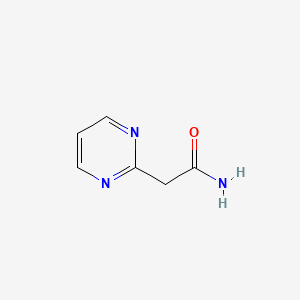
![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)
![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)


